molecular formula C16H15N3O B2841816 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide CAS No. 312594-66-4

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide

Katalognummer B2841816
CAS-Nummer: 312594-66-4
Molekulargewicht: 265.316
InChI-Schlüssel: WYOAJTDSENSNDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds have received great attention in recent years due to their varied medicinal applications .


Synthesis Analysis

N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . There are also other synthetic methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines include C–C bond cleavage promoted by I2 and TBHP . Other reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are also employed .

Wirkmechanismus

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide exerts its antitumor effects by inhibiting the cGAS-STING pathway, which is a key player in the innate immune response to cancer. This pathway is activated by the presence of cytosolic DNA, which is a common feature of many cancer cells. Activation of the cGAS-STING pathway leads to the production of type I interferons and other proinflammatory cytokines, which can promote antitumor immunity. However, chronic activation of this pathway can also lead to immune suppression and tumor growth. This compound inhibits the cGAS-STING pathway by targeting the enzyme cGAS, which is responsible for sensing cytosolic DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed at doses that are effective against cancer. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In terms of its biochemical effects, this compound has been shown to inhibit the production of type I interferons and other proinflammatory cytokines in response to cytosolic DNA. This can help to prevent immune suppression and promote antitumor immunity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide is its specificity for the cGAS-STING pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, one limitation of this compound is that it may not be effective against all types of cancer, as the cGAS-STING pathway is not universally activated in all tumors. Furthermore, the optimal dosing and scheduling of this compound in combination with other cancer therapies is still being investigated.

Zukünftige Richtungen

There are several potential future directions for the development of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide and other cGAS-STING pathway inhibitors. One area of interest is the identification of biomarkers that can predict which patients are most likely to respond to these therapies. Another area of interest is the development of combination therapies that can enhance the antitumor activity of cGAS-STING pathway inhibitors. Finally, there is also interest in exploring the role of the cGAS-STING pathway in other diseases, such as autoimmune disorders and infectious diseases.

Synthesemethoden

The synthesis of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide involves several steps, including the preparation of the key intermediate 2-((3-(tert-butoxycarbonyl)phenyl)amino)imidazo[1,2-a]pyridine-3-carboxylic acid, which is then coupled with 3-bromo-1-phenylpropan-1-one to yield the final product. The overall yield of this process is around 10%.

Wissenschaftliche Forschungsanwendungen

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. It has been shown to inhibit the growth and survival of various cancer cell lines, including melanoma, lung cancer, and breast cancer. Furthermore, this compound has been shown to enhance the antitumor activity of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.

Eigenschaften

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-16(20)17-13-7-5-6-12(10-13)14-11-19-9-4-3-8-15(19)18-14/h3-11H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOAJTDSENSNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.